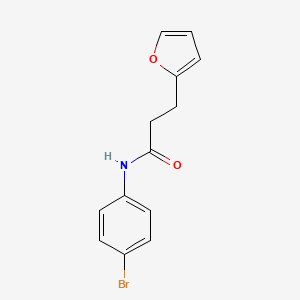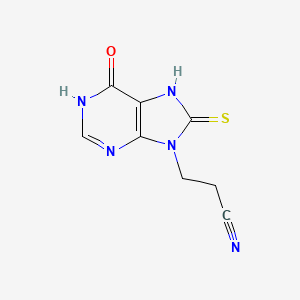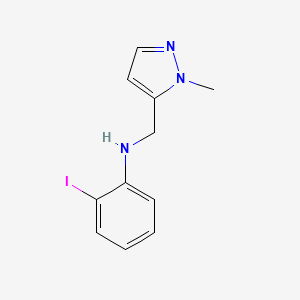![molecular formula C14H9Br2NO4 B14913621 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9Br2NO4 It is a derivative of benzaldehyde, featuring bromine and nitrobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzylation: The final step involves the benzylation of the hydroxyl group with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Studies: May be used in the study of enzyme interactions and inhibition due to its functional groups.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form Schiff bases with amines, which may be useful in enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the nitrobenzyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains a sulfonic acid group, which imparts different solubility and reactivity properties.
3,4-Dibromobenzaldehyde: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and nitrobenzyl groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H9Br2NO4 |
|---|---|
Poids moléculaire |
415.03 g/mol |
Nom IUPAC |
3,5-dibromo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2 |
Clé InChI |
DPIKEIUDIOODTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2Br)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)






